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DCPDG Ammonium Salt

X-ray crystallography Z-DNA nucleic acid structure

DCPDG Ammonium Salt (dCpdG, CAS 77710-57-7) is the sole dinucleotide validated to crystallize as a left-handed Z-DNA mini-helix (0.85 Å resolution) and serve as the specific substrate for FV3 DNA methyltransferase. Its ammonium counter-ion is critical: substitution with the sodium salt (CAS 15178-66-2) produces a parallel duplex, invalidating structural biology and enzymatic studies. With documented radiation-chemical product profiles and a higher electron affinity (0.90 eV) than its sequence isomer, this ≥95% pure compound is the definitive standard for CpG dinucleotide research. Procure with CAS specificity to ensure experimental integrity.

Molecular Formula C19H28N9O10P
Molecular Weight 573.5 g/mol
CAS No. 77710-57-7
Cat. No. B1436906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCPDG Ammonium Salt
CAS77710-57-7
Molecular FormulaC19H28N9O10P
Molecular Weight573.5 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O.N
InChIInChI=1S/C19H25N8O10P.H3N/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30;/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30);1H3
InChIKeyJZNMHBKGKVOTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCPDG Ammonium Salt (CAS 77710-57-7): Procurement-Critical Identity, Purity & Handling for the Dinucleoside Monophosphate dCpdG


DCPDG Ammonium Salt (CAS 77710-57-7) is the mono‑ammonium salt of 2′-deoxycytidylyl(3′→5′)-2′-deoxyguanosine, a dinucleoside monophosphate more commonly designated dCpdG [1]. This compound consists of 2′-deoxycytidine linked to 2′-deoxyguanosine via a single 3′→5′ phosphodiester bond. It is supplied as a solid with a purity of ~95% and requires storage at −20 °C . dCpdG serves as a minimalist model of the CpG dinucleotide step found in DNA, making it a critical reagent for biophysical studies of DNA damage, methylation biochemistry, and nucleic acid structure [2]. Its ammonium counter‑ion distinguishes it from the sodium‑salt form (CAS 15178‑66‑2), and this difference impacts crystallisation behaviour and local nucleic acid conformation [3].

Why Generic Substitution of DCPDG Ammonium Salt Fails: Counter‑Ion, Sequence‑Isomer, and Backbone‑Chemistry Drivers of Functional Specificity


Purchasing a generic “CpG dinucleotide” without specifying the ammonium salt of dCpdG (CAS 77710-57-7) introduces three measurable risks. First, the counter‑ion alters crystal packing and can switch the duplex from a parallel self‑base‑paired mini‑double‑helix (sodium salt, CAS 15178-66-2) to a left‑handed Z‑DNA mini‑helix (ammonium salt), directly impacting X‑ray crystallography and NMR studies [1]. Second, the sequence isomer d(GpC) yields a different radiation‑chemical product profile and a lower adiabatic electron affinity (0.66 eV for dGpdC vs. 0.90 eV for dCpdG), so substitution invalidates quantitative DNA‑damage models [2][3]. Third, DCPDG ammonium salt is the exact dinucleotide sequence shown to be a necessary and sufficient substrate for the frog‑virus‑3 DNA methyltransferase; any other dinucleotide (including deoxy‑dinucleotides such as dApT, dTpA, dGpC, or ribo‑CpG) lacks this defined enzyme‑substrate relationship, confounding methylation assays [4]. These factors make interchange of CAS 77710-57-7 with any in‑class analog scientifically unacceptable.

Quantitative Differentiation Evidence for DCPDG Ammonium Salt (dCpdG) vs. Closest Analogs


Left‑Handed Z‑DNA Mini‑Helix vs. Sodium‑Salt Self‑Base‑Paired Duplex: Crystal Structure Divergence Governed by Ammonium Counter‑Ion

The crystal structure of the ammonium salt of d(CpG) (CAS 77710-57-7) determined at 0.85 Å resolution reveals two d(CpG) molecules in the asymmetric unit forming a mini left‑handed Z‑DNA helix [1]. This contrasts with the sodium‑salt form (CAS 15178-66-2), which crystallises as a parallel self‑base‑paired mini‑double‑helix with a protonated cytosine N3 [2]. The ammonium counter‑ion therefore directs a fundamentally different helical handedness and base‑pairing geometry, a structural switch not observed with the sodium salt.

X-ray crystallography Z-DNA nucleic acid structure counter-ion effects

dCpdG as the Necessary and Sufficient Exogenous Substrate for Frog‑Virus‑3 DNA Methyltransferase: Dinucleotide‑Sequence Specificity

The dinucleotide sequence dCpdG was identified as a necessary and sufficient exogenous substrate for in vitro methylation by the frog‑virus‑3 (FV3)‑induced cytoplasmic DNA methyltransferase [1]. In the same study, the enzyme displayed a strong template preference for double‑stranded over single‑stranded DNA and for unmethylated over hemimethylated DNA. An FV3 mutant resistant to 5‑azacytidine, which carries unmethylated virion DNA, failed to induce the methyltransferase, confirming that the enzymatic activity is virus‑encoded and specifically requires the dCpdG motif [1]. Other dinucleotides (e.g., dApT, dTpA, dGpC) were not found to support methylation under identical conditions, establishing sequence‑level specificity.

DNA methylation enzyme substrate specificity frog virus 3 epigenetics

Sequence‑Isomer‑Dependent Radiation‑Chemical Product Profiles: d(CpG) vs. d(GpC) Under N₂O and O₂ Atmospheres

The radiation chemistry of d(CpG) (the DCPDG core) and its sequence isomer d(GpC) was compared in aqueous solutions saturated with N₂O or O₂, with products isolated by HPLC and identified by ¹H NMR and mass spectrometry [1]. Both isomers produce 5,6‑dihydroxy‑5,6‑dihydrouracil (glycol) derivatives, 5‑ and 6‑hydroxycytosine substitution products, 1‑carbamoyl‑2‑oxo‑4,5‑dihydroxyimidazolidine derivatives, and 8‑hydroxyguanine. The imidazolidine derivatives appear as prominent products only in the presence of O₂, and both trans stereoisomers are obtained from d(CpG) as well as from d(GpC). However, the relative yields and the specific lesion positions differ between the two sequence isomers due to the 5′‑ vs. 3′‑orientation of the reactive guanine, directly affecting quantitative DNA‑damage modelling [1].

radiation chemistry DNA damage HPLC product analysis sequence isomer comparison

Adiabatic Electron Affinity: dCpdG (0.90 eV) vs. dGpdC (0.66 eV) – Quantitative Basis for Electron‑Capture Lesion Distribution

Quantum‑mechanical calculations on hydrated oligonucleotide dimers demonstrate that dCpdG (deoxycytidine at the 5′‑end) possesses an adiabatic electron affinity (AEA) of 0.90 eV, compared with 0.66 eV for its sequence isomer dGpdC (guanosine at the 5′‑end) [1]. The 0.24 eV higher AEA of dCpdG indicates that electron capture is thermodynamically more favourable when cytosine occupies the 5′‑terminal position, a finding that directly predicts a sequence‑dependent distribution of electron‑induced DNA lesions. This computational result aligns with the experimentally observed product‑profile differences reported in radiation‑chemistry studies [2].

electron affinity DNA electron capture computational chemistry radiation damage mechanism

Purity Specification ~95% and Defined Storage (−20 °C): Reproducibility Baseline vs. Custom‑Synthesis Dinucleotides with Unspecified Purity

The Sigma‑Aldrich commercial standard for DCPDG ammonium salt (catalogue D8143) specifies an assay of ~95% and long‑term storage at −20 °C . In contrast, many custom‑synthesised dinucleoside monophosphates are supplied without a defined purity assay or with highly variable lot‑to‑lot purity. This documented purity threshold enables researchers to normalise concentration‑dependent measurements (e.g., enzyme kinetics, spectroscopic titrations) with known confidence intervals. The explicit −20 °C storage requirement also ensures that freeze‑thaw degradation is controlled, a factor that is particularly critical for the phosphodiester bond integrity of dinucleotides .

purity specification storage condition reproducibility quality control

Distinction from the Prodrug Dinucleotide SGI‑110 (Guadecitabine): Native dCpdG vs. 5‑Aza‑Modified Dinucleotide

SGI‑110 (guadecitabine) is a second‑generation hypomethylating agent composed of 5‑aza‑2′‑deoxycytidine (decitabine) linked via a phosphodiester bond to deoxyguanosine, formulated as a dinucleotide prodrug [1]. Although SGI‑110 shares the dN‑p‑dG backbone motif with DCPDG, it contains a 5‑azacytosine ring in place of cytosine. This single‑atom substitution (C5→N5) converts the dinucleotide from a native DNA model substrate (dCpdG) into a mechanism‑based DNMT inhibitor. Pharmacokinetically, SGI‑110 confers a longer decitabine half‑life and extended exposure compared with intravenous decitabine [1]. DCPDG ammonium salt (CAS 77710-57-7), in contrast, is the unmodified dinucleoside monophosphate and does not act as a hypomethylating prodrug. Researchers intending to study native CpG biochemistry or DNA damage must therefore select DCPDG; those seeking DNMT inhibition require the 5‑aza‑modified analog SGI‑110 (CAS 929904‑85‑8).

prodrug differentiation DNA methyltransferase inhibitor decitabine SGI-110

Procurement‑Aligned Research and Industrial Application Scenarios for DCPDG Ammonium Salt (CAS 77710-57-7)


High‑Resolution X‑Ray Crystallography of Left‑Handed Z‑DNA Mini‑Helices

The ammonium salt of d(CpG) uniquely crystallises as a left‑handed Z‑DNA mini‑helix at 0.85 Å resolution, providing an experimentally validated model system for Z‑DNA structural biology [1]. This application is not served by the sodium salt (CAS 15178-66-2), which yields a parallel duplex. Structural biologists requiring the Z‑DNA conformation must specifically procure CAS 77710-57-7.

Viral DNA Methyltransferase Substrate‑Specificity and Inhibition Assays

dCpdG is the necessary and sufficient exogenous substrate for the FV3‑encoded cytoplasmic DNA methyltransferase, as demonstrated by Willis et al. [2]. Assays employing this dinucleotide can screen for methyltransferase inhibitors or characterise enzyme kinetics. Substitution with non‑CpG dinucleotides yields no methylation signal, making CAS‑specific procurement mandatory for valid enzymatic studies.

Quantitative Radiation‑Chemistry and DNA‑Damage Product Mapping

The radiation‑chemical product profile of d(CpG) has been exhaustively characterised by HPLC, ¹H NMR, and MS under both N₂O‑ and O₂‑saturated conditions [3]. This defined lesion map, together with the sequence‑dependent electron‑affinity difference (0.90 eV for dCpdG vs. 0.66 eV for dGpdC) [4], makes DCPDG the required standard for calibrating DNA‑damage models and for use as a positive control in radiation‑biology experiments.

CpG‑Motif Model Compound for Spectroscopic and Thermodynamic Studies of DNA

As the minimal model of the CpG dinucleotide step, DCPDG ammonium salt (≥95% purity, −20 °C storage) is routinely employed in UV‑melting, circular dichroism, NMR, and mass‑spectrometric investigations of base‑stacking, methylation effects, and drug‑DNA intercalation. The documented purity and storage specification ensure lot‑to‑lot reproducibility across biophysical laboratories.

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